Zotiraciclib

Description

This compound is a multi-kinase inhibitor for cyclin dependent kinase (CDK) subtypes 1, 2, 7 and 9, Janus-associated kinase 2 (JAK2), FMS-related tyrosine kinase 3 (FLT3, FLK2, STK1), with potential antineoplastic activity. Upon oral administration, CDK/JAK2/FLT3 Inhibitor TG02 binds to and inhibits the CDK subtypes, JAK2, and FLT3. TG02 also inhibits, to a lesser extent, TYK2, TYRO3, STAT5 and P38delta. This may result in both an induction of apoptosis and an inhibition of tumor cell proliferation in cancer cells that overexpress these kinases. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival. CDKs are serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. FLT3, a class III tyrosine kinase receptor, is overexpressed or mutated in most B lineage and acute myeloid leukemias.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Properties

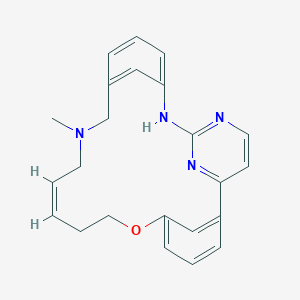

IUPAC Name |

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337151 | |

| Record name | Zotiraciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204918-72-8 | |

| Record name | Zotiraciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotiraciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotiraciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOTIRACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zotiraciclib (TG02): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotiraciclib (also known as TG02 and SB1317) is an orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier, establishing it as a promising therapeutic candidate for aggressive brain cancers such as glioblastoma. Discovered by S*BIO Pte Ltd in Singapore, this novel macrocyclic compound is now under development by Adastra Pharmaceuticals.[1] this compound's primary mechanism of action is the potent inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively depletes critical short-lived oncoproteins, including MYC and Mcl-1, leading to cell cycle arrest and apoptosis in tumor cells. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and key experimental methodologies related to this compound.

Discovery and Development

This compound emerged from a structure-based drug design program aimed at developing spectrum-selective kinase inhibitors.[2][3] It was identified as a unique small molecule macrocycle with potent activity against a specific set of kinases implicated in cancer pathogenesis.[1] Recognizing its potential for treating notoriously difficult-to-treat brain tumors, this compound was granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of glioma.[1] Currently, this compound is being evaluated in Phase 1b and Phase 2 clinical trials for glioblastoma, diffuse intrinsic pontine glioma (DIPG), and recurrent high-grade gliomas harboring IDH1/2 mutations.[4][5]

Mechanism of Action & Signaling Pathway

This compound exerts its anti-cancer effects through the inhibition of multiple cyclin-dependent kinases (CDKs) and other oncogenic kinases. Its primary target is the CDK9/cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb).

Signaling Pathway Overview: In normal and cancerous cells, the transcription of many genes, including key survival genes like MYC and MCL1, is controlled by RNA Polymerase II (Pol II). After initiation, Pol II often pauses. The P-TEFb complex (CDK9/cyclin T1) is recruited to release this pause by phosphorylating the Pol II C-terminal domain and negative elongation factors. This allows for productive transcriptional elongation.

This compound competitively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[6] This blockade prevents the phosphorylation of RNA Pol II, leading to a halt in transcription. Because the corresponding mRNA and protein products of genes like MYC and MCL1 are highly unstable and have short half-lives, this transcriptional arrest results in their rapid depletion. The loss of these critical survival proteins triggers cell cycle arrest and ultimately induces apoptosis in cancer cells, which are often highly dependent on these pathways ("oncogene addiction").[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. Buy this compound | 937270-47-8 | >98% [smolecule.com]

- 4. Facebook [cancer.gov]

- 5. This compound for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

Zotiraciclib (TG02): A Multi-Kinase Inhibitor Targeting Key Cancer Survival Pathways

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

Zotiraciclib (formerly known as TG02 or SB1317) is an orally bioavailable, potent, multi-kinase inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical and clinical settings.[1][2] This small molecule macrocycle readily crosses the blood-brain barrier, a critical feature for its investigation in central nervous system malignancies such as glioblastoma.[1][3] this compound's primary mechanism of action revolves around the inhibition of cyclin-dependent kinase 9 (CDK9), leading to the disruption of transcriptional regulation and the induction of apoptosis in cancer cells.[1][4] Furthermore, its activity against other kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), contributes to its broad anti-neoplastic profile.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Transcriptional Elongation via CDK9

The principal anti-cancer activity of this compound stems from its potent inhibition of CDK9.[6] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the transition from abortive to productive transcriptional elongation by RNA polymerase II (Pol II).[6] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Pol II and negative elongation factors, leading to a global down-regulation of transcription.

This transcriptional repression disproportionately affects genes with short-lived mRNA transcripts, many of which encode for proteins critical for cancer cell survival and proliferation.[7][8] Notably, this compound treatment leads to the rapid depletion of key anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL-1) and oncogenic transcription factors like MYC, which are frequently overexpressed in various cancers, including glioblastoma.[1][3][4] The downregulation of these survival proteins shifts the cellular balance towards apoptosis, leading to programmed cell death.[3]

dot

Figure 1: this compound's core mechanism of action via CDK9 inhibition.

Multi-Kinase Inhibition Profile

Beyond its potent activity against CDK9, this compound inhibits a spectrum of other kinases implicated in cancer pathogenesis.[2][5] This multi-targeted approach may contribute to its efficacy in heterogeneous tumor environments and potentially overcome resistance mechanisms.

JAK2/STAT3 Pathway Inhibition

This compound is a known inhibitor of JAK2, a key mediator in the JAK/STAT signaling pathway.[2][5] The aberrant activation of the JAK2/STAT3 pathway is a hallmark of various cancers and is associated with tumor cell proliferation, survival, and immune evasion.[9] By inhibiting JAK2, this compound can block the phosphorylation and subsequent activation of STAT3, a critical transcription factor for genes involved in cell growth and survival.[5][10] This inhibition of STAT signaling provides an additional layer to this compound's anti-cancer activity.[2]

dot

Figure 2: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

FLT3 Inhibition

This compound also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[2][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] By targeting both wild-type and mutant FLT3, this compound can suppress the downstream signaling pathways that drive leukemic cell proliferation and survival.[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (TG02)

| Kinase Target | IC50 (nM) | Reference(s) |

| CDK9 | 3 | [6][11] |

| CDK1 | 9 | [11] |

| CDK2 | 5 | [11] |

| CDK5 | 4 | [11] |

| JAK2 | 19 | [3][11] |

| FLT3 | 19-21 | [3][11] |

Table 2: Anti-proliferative Activity of this compound (TG02) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Liquid Tumor Panel (Average) | Hematological Malignancies | 0.13 | [11] |

| Solid Tumor Panel (Average) | Solid Tumors | 0.30 | [11] |

Dual Mechanism in IDH-Mutant Gliomas

Recent studies have highlighted a particular vulnerability of isocitrate dehydrogenase (IDH)-mutant gliomas to this compound.[7][12] In addition to its primary mechanism of CDK9 inhibition, this compound impairs mitochondrial function and suppresses stress-response pathways in these tumors.[7][8] This dual mechanism creates a synthetic-lethal vulnerability, making this compound a promising therapeutic option for this specific patient population, potentially as a monotherapy.[7][13]

Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in the evaluation of this compound's mechanism of action. For specific details, researchers should consult the original publications.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Methodology:

-

Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP in a multi-well plate format.

-

This compound is added at a range of concentrations.

-

The kinase reaction is allowed to proceed for a specified time at room temperature or 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability/Anti-proliferative Assay

-

Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays (e.g., CellTiter-Glo®).

-

Absorbance or fluorescence is read using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of key proteins involved in its mechanism of action (e.g., p-STAT3, MCL-1, MYC).

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations and for different time points.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

dot

Figure 3: General experimental workflow for evaluating this compound's activity.

Conclusion

This compound (TG02) is a promising multi-kinase inhibitor with a well-defined core mechanism of action centered on the inhibition of CDK9-mediated transcriptional elongation. This leads to the depletion of critical cancer survival proteins, ultimately inducing apoptosis and cell cycle arrest. Its additional inhibitory activities against JAK2 and FLT3 broaden its therapeutic potential across a range of hematological and solid tumors. The ability of this compound to cross the blood-brain barrier and its unique dual mechanism of action in IDH-mutant gliomas underscore its significance as a potential therapeutic agent for challenging-to-treat cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C23H24N4O | CID 16739650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cotherabio.com [cotherabio.com]

- 8. Cothera Bioscience’s this compound for treatment of recurrent high-grade glioma receives US FDA fast track designation [pharmabiz.com]

- 9. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. FDA grants fast track designation to this compound for the treatment of recurrent high-grade glioma | Center for Cancer Research [ccr.cancer.gov]

- 13. targetedonc.com [targetedonc.com]

Preclinical Evaluation of Zotiraciclib in Glioblastoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zotiraciclib (formerly TG02) is an orally administered, brain-penetrant, multi-kinase inhibitor with significant potential for the treatment of glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2] Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its anti-glioma efficacy, paving the way for clinical trials. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in glioblastoma models, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action of this compound in Glioblastoma

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cyclin-dependent kinases (CDKs), with high potency against CDK9.[3][4] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of short-lived anti-apoptotic proteins that are crucial for cancer cell survival.[5]

Key molecular targets and downstream effects include:

-

Depletion of MYC: The MYC oncogene is overexpressed in a majority of gliomas and plays a central role in tumor cell proliferation and survival.[1][6] this compound's inhibition of CDK9 leads to the depletion of MYC protein.[5][6]

-

Downregulation of Mcl-1: Myeloid-cell leukemia 1 (Mcl-1) is an anti-apoptotic protein frequently overexpressed in glioblastoma.[5] By inhibiting CDK9, this compound downregulates Mcl-1, thereby promoting apoptosis in glioma cells.[5]

-

Mitochondrial Dysfunction and ATP Depletion: Preclinical research has revealed that this compound also induces mitochondrial dysfunction and reduces cellular adenosine (B11128) 5'-triphosphate (ATP) levels in glioblastoma cells.[7][8][9] This bioenergetic stress contributes to its cytotoxic effects.

-

Synergy with Temozolomide (B1682018) (TMZ): this compound has demonstrated synergistic anti-glioma effects when combined with the standard-of-care chemotherapeutic agent, temozolomide.[3][4] This synergy is observed in both TMZ-sensitive and resistant glioblastoma models.[3]

In Vitro Evaluation

Quantitative Data: Cell Viability

This compound has been shown to reduce the viability of patient-derived diffuse midline glioma (DMG) cells in a dose-dependent manner.

| Cell Line Type | Number of Cell Lines | Treatment Duration | Median IC50 | IC50 Range |

| Pediatric Diffuse Midline Glioma (DMG) | 8 | 72 hours | 201 nM | 11–1258 nM[10] |

Experimental Protocols

Cell Viability Assay (Example Protocol)

-

Cell Seeding: Plate patient-derived glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control cells and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

In Vivo Evaluation

Key Findings from In Vivo Models

-

Blood-Brain Barrier Penetration: this compound is orally administered and effectively penetrates the blood-brain barrier.[1][3][7]

-

Pharmacodynamic Effects: In an orthotopic glioblastoma mouse model, treatment with this compound resulted in the suppression of CDK9 activity in tumor tissues.[3]

-

Survival Benefit: The combination of this compound with temozolomide demonstrated a survival benefit in an in vivo orthotopic glioblastoma mouse model.[3]

-

Tumor Microenvironment: Studies in mouse glioma models (IDH1-wildtype and IDH1-mutant) indicated that this compound (30 mg/kg, intraperitoneally, twice weekly) did not significantly alter the abundance of various immune cells, including T cells, myeloid cells, and macrophages, in the tumor microenvironment.[11] However, in vitro studies with human immune cells suggest that this compound may reduce the polarization of immunosuppressive M2 macrophages without suppressing cytotoxic T cell activation.[11]

Experimental Protocols

Orthotopic Glioblastoma Mouse Model (Example Workflow)

-

Cell Culture and Implantation: Culture human glioblastoma cells (e.g., patient-derived xenograft lines) under sterile conditions. Surgically implant the cells into the brains of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Establishment and Treatment Initiation: Allow the tumors to establish, which can be monitored by non-invasive imaging (e.g., bioluminescence imaging if cells are luciferase-tagged). Once tumors are of a certain size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).

-

Drug Administration: Administer this compound via oral gavage at a predetermined dose and schedule. Administer TMZ according to the established protocol for the model.

-

Monitoring and Endpoints: Monitor the health and body weight of the mice regularly. Track tumor progression using imaging. The primary endpoint is typically overall survival.

-

Pharmacodynamic and Histological Analysis: At the study endpoint or at specific time points, harvest the brain tumors for downstream analysis. This can include Western blotting to assess the levels of CDK9 target proteins (e.g., phosphorylated RNA polymerase II, MYC, Mcl-1) and immunohistochemistry to examine tumor morphology and protein expression in situ.

Combination Therapy

A significant focus of the preclinical evaluation of this compound has been its use in combination with temozolomide. Preclinical studies have consistently shown a synergistic anti-glioma effect.[3] This synergy is attributed to this compound's ability to target multiple survival pathways in glioblastoma, including transcriptional regulation and cellular energy production, which complements the DNA-damaging effects of TMZ.[3][4]

Conclusion

The preclinical evaluation of this compound has provided a strong rationale for its clinical development in glioblastoma. Its ability to cross the blood-brain barrier and target key survival pathways, such as those regulated by CDK9, MYC, and Mcl-1, makes it a promising therapeutic agent. Furthermore, its synergistic activity with temozolomide suggests its potential to enhance the efficacy of the current standard of care. The data and protocols outlined in this guide provide a foundation for further research into the role of this compound and other CDK inhibitors in the treatment of glioblastoma.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. news.cancerconnect.com [news.cancerconnect.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. onclive.com [onclive.com]

- 10. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Zotiraciclib CDK9 inhibitory activity and downstream effects

An In-depth Technical Guide on Zotiraciclib: CDK9 Inhibitory Activity and Downstream Effects

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly TG02) is a potent, orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of action is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the transcriptional repression of genes with short half-lives, including critical oncogenes like MYC and anti-apoptotic factors such as MCL-1.[3][4][5] This activity culminates in cell cycle arrest and apoptosis in malignant cells, making this compound a promising therapeutic agent, particularly for transcriptionally addicted cancers like glioblastoma and certain hematological malignancies.[2][6] This document provides a comprehensive overview of this compound's CDK9 inhibitory profile, its downstream molecular consequences, and the experimental methodologies used for their characterization.

Core Mechanism: CDK9 Inhibition

CDK9, in complex with its regulatory partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is crucial for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position (Ser2), as well as negative elongation factors, releasing RNA Pol II from promoter-proximal pausing.[2][3][6] this compound exerts its primary anti-neoplastic effect by directly binding to the ATP-binding pocket of CDK9, preventing this critical phosphorylation event and thereby inducing a global transcriptional block.[6]

Quantitative Data: Kinase Inhibitory Profile

This compound is a multi-kinase inhibitor, though it demonstrates the highest potency against CDK9.[2][6] Its broad activity includes other CDKs involved in cell cycle regulation and kinases implicated in oncogenic signaling pathways.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Key Function | Reference(s) |

|---|---|---|---|

| CDK9 | 3 | Transcriptional Elongation | [2][7][8] |

| CDK2 | 5 | G1/S Transition, Cell Cycle | [7][8] |

| CDK5 | 4 | Neuronal function, DNA Damage Response | [7][8] |

| CDK1 | 9 | G2/M Transition, Mitosis | [7] |

| CDK7 | 12 - 37 | CDK-Activating Kinase (CAK), Transcription | [8][9] |

| JAK2 | 19 | Cytokine Signaling (JAK-STAT Pathway) | [7][9] |

| FLT3 | 19 | Hematopoietic Cell Proliferation | [7][9] |

| ERK5 | 43 | Survival and Differentiation (MAPK Pathway) |[8] |

Table 2: Cellular Anti-Proliferative Activity of this compound

| Cell Line Type | IC₅₀ | Treatment Duration | Reference(s) |

|---|---|---|---|

| Diffuse Midline Glioma (DMG) | Median: 201 nM (Range: 11-1258 nM) | 72 hours | [4] |

| Liquid Tumor Panel | 130 nM (0.13 µM) | Not Specified | [7] |

| Solid Tumor Panel | 300 nM (0.30 µM) | Not Specified |[7] |

Downstream Effects of CDK9 Inhibition

The inhibition of CDK9 by this compound initiates a cascade of downstream events that contribute to its anti-tumor activity.

Transcriptional Repression and Depletion of Oncoproteins

By preventing RNA Pol II-mediated transcriptional elongation, this compound causes a rapid depletion of proteins with short mRNA and protein half-lives.[9] This disproportionately affects cancer cells, which are often dependent on the continuous high-level expression of certain oncoproteins for their survival.

-

c-MYC Depletion: MYC is a master transcriptional regulator that is overexpressed in many cancers, including glioblastoma.[1] this compound treatment leads to a marked decrease in c-MYC levels, disrupting its oncogenic program.[4][5][10]

-

MCL-1 and Survivin Downregulation: The anti-apoptotic proteins MCL-1 and Survivin are critical for cancer cell survival. This compound-mediated transcriptional repression effectively downregulates their expression, lowering the threshold for apoptosis.[3][4][5]

Cell Cycle Arrest and Apoptosis

The depletion of key survival proteins and cell cycle regulators leads to profound cellular consequences.

-

Cell Cycle Arrest: this compound treatment can induce cell cycle arrest, preventing tumor cells from progressing through the necessary phases for division.[6][7] The specific phase of arrest (e.g., G1 or G2/M) can be cell-type dependent.[11]

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins like MCL-1, this compound shifts the cellular balance in favor of programmed cell death.[3] This is a key component of its therapeutic effect, leading to the elimination of tumor cells.[12][13]

Experimental Protocols

The characterization of this compound's activity relies on a suite of standard and specialized laboratory techniques.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK9 and other kinases.

-

Principle: A purified, active kinase enzyme (e.g., CDK9/Cyclin T) is incubated with a specific substrate (e.g., a peptide derived from the RNA Pol II CTD) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically via luminescence or radioactivity, to determine the extent of inhibition.

-

General Protocol:

-

Kinase reactions are set up in a multi-well plate (e.g., 384-well).

-

Each well contains assay buffer, purified kinase, a specific substrate, and ATP.

-

This compound is added in a serial dilution to determine a dose-response curve.

-

The mixture is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

-

A detection reagent (e.g., one that measures remaining ATP via a luciferase reaction, like the PKLight assay system) is added.[7]

-

The resulting signal (luminescence) is measured using a plate reader.

-

Data is normalized to controls, and IC₅₀ values are calculated using non-linear regression analysis.[7]

-

Cell Viability / Anti-Proliferation Assay

These assays measure the effect of this compound on the viability and growth of cancer cell lines.

-

Principle: Assays like the MTT or Alamar Blue assays rely on the metabolic activity of living cells to reduce a substrate into a colored or fluorescent product. The amount of product is proportional to the number of viable cells.

-

General Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[14][15]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle (DMSO) only.

-

Incubation: Plates are incubated for a specified duration (e.g., 48-72 hours) to allow the compound to exert its effect.[4][7][14]

-

Reagent Addition: An MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[15]

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

-

Data Acquisition: The absorbance of the dissolved formazan is measured with a microplate reader at approximately 570 nm.[15]

-

Data Analysis: Absorbance values are converted to percentage viability relative to the vehicle control, and IC₅₀ values are determined by plotting viability against the log of the drug concentration.[15]

-

Western Blotting for Downstream Target Modulation

This technique is used to detect changes in the levels of specific proteins following drug treatment, providing mechanistic insight.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., phospho-RNA Pol II Ser2, MCL-1, c-MYC, and cleaved caspase-3).

-

General Protocol:

-

Cells are treated with this compound or vehicle for a specified time.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is quantified to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the light emitted is captured by a detector, revealing bands corresponding to the protein of interest.

-

Band intensity is quantified to determine changes in protein levels relative to a loading control (e.g., β-actin or GAPDH).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. adastrarx.com [adastrarx.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. targetedonc.com [targetedonc.com]

- 14. wjpls.org [wjpls.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Zotiraciclib: Targeting the MYC Axis in Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYC, a master regulator of cell proliferation and metabolism, is a notoriously challenging therapeutic target, yet its deregulation is a hallmark of a vast number of human cancers. This has driven the exploration of indirect strategies to cripple MYC's oncogenic activity. Zotiraciclib (TG02), a potent, orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier, has emerged as a significant investigational agent in this arena.[1] Its primary mechanism of action involves the potent inhibition of cyclin-dependent kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By suppressing CDK9, this compound effectively stalls transcriptional elongation, leading to the rapid depletion of short-lived oncoproteins, most notably MYC itself. This guide provides a comprehensive overview of the mechanism, preclinical efficacy, and clinical development of this compound, with a focus on its role in MYC-driven malignancies such as glioblastoma.

Core Mechanism of Action: Interrupting MYC-Driven Transcription

The oncogene MYC encodes a transcription factor that orchestrates the expression of a wide array of genes essential for tumor cell growth, proliferation, and survival. Many MYC-driven tumors exhibit a dependency on continuous, high-level transcription, a vulnerability that can be exploited therapeutically.

1.1 The Role of CDK9 in Transcriptional Elongation Central to this process is the P-TEFb complex, which comprises CDK9 and its regulatory partner, Cyclin T1.[3] After transcription initiation, RNA Polymerase II (RNAPII) often pauses a short distance downstream from the transcription start site. To transition into productive elongation, the C-terminal domain (CTD) of RNAPII must be phosphorylated, primarily at the Serine 2 position.[4] P-TEFb is the key kinase responsible for this phosphorylation event.[5][6] In MYC-driven cancers, MYC actively recruits P-TEFb to the promoters of its target genes, ensuring robust transcriptional output.[3][7]

1.2 this compound's Interruption of the MYC-CDK9 Axis this compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of CDK9.[2][8] This inhibition prevents the P-TEFb-mediated phosphorylation of RNAPII at Serine 2.[4] The consequence is a widespread stall in transcriptional elongation, which disproportionately affects genes with short-lived mRNA and protein products. Because MYC protein itself has a very short half-life, the inhibition of its own transcription leads to a rapid depletion of cellular MYC levels. This, in turn, shuts down the entire MYC-driven transcriptional program, leading to cell cycle arrest and apoptosis.[4][9] This mechanism is particularly effective in tumors that are "addicted" to MYC.

Preclinical Data

This compound has demonstrated potent activity in a wide range of preclinical models, both in vitro and in vivo.

2.1 In Vitro Kinase and Cellular Potency this compound is a multi-kinase inhibitor, though its effect on CDK9 is considered a primary driver of its efficacy in MYC-driven cancers.[8] The half-maximal inhibitory concentrations (IC50) against various kinases and tumor cell lines are summarized below.

| Target / Cell Line | Type | IC50 Value(s) | Reference(s) |

| Kinase Targets | |||

| CDK9 | Kinase | 3 nM | [2][8][10] |

| CDK2 | Kinase | 5 nM | [8][10] |

| CDK5 | Kinase | 4 nM | [8] |

| CDK1 | Kinase | 9 nM | [10] |

| FLT3 | Kinase | 19 nM | [10] |

| JAK2 | Kinase | 19 nM | [10] |

| Cellular Activity | |||

| HCT-116 (Colon) | Solid Tumor Cell Line | 33 nM | [10] |

| COLO205 (Colon) | Solid Tumor Cell Line | 72 nM | [10] |

| DU145 (Prostate) | Solid Tumor Cell Line | 140 nM | [10] |

| Liquid Tumor Panel | Average of Cell Lines | 0.13 µM | [10] |

| Solid Tumor Panel | Average of Cell Lines | 0.30 µM | [10] |

| Diffuse Midline Glioma | Patient-Derived Cells | Median: 201 nM (Range: 11-1258 nM) | [9] |

2.2 In Vivo Anti-Tumor Efficacy this compound has shown significant tumor growth inhibition (TGI) in various mouse xenograft models, demonstrating its potential for systemic anti-cancer activity.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| B-cell Lymphoma (Ramos) | 75 mg/kg, oral | 42% | [10] |

| B-cell Lymphoma (Ramos) | 15 mg/kg, intraperitoneal | 63% | [10] |

| AML (MV4-11) | 10 mg/kg | 53% | [10] |

| AML (MV4-11) | 20 mg/kg | 61% | [10] |

| AML (MV4-11) | 40 mg/kg | 113% | [10] |

Preclinical studies in an orthotopic glioblastoma mouse model confirmed that this compound penetrates the blood-brain barrier and suppresses CDK9 activity within the tumor tissue.[2] Furthermore, some studies have shown that higher MYC expression correlates with greater sensitivity to the drug.[3]

Clinical Development in MYC-Driven Malignancies

The ability of this compound to cross the blood-brain barrier has made it a candidate for treating aggressive brain tumors like glioblastoma (GBM), where MYC is overexpressed in up to 80% of cases.[1] Several clinical trials have evaluated its safety and efficacy, both as a single agent and in combination with standard-of-care chemotherapy.

| Trial Identifier | Phase | Population | Treatment Arms | Key Outcomes | Reference(s) |

| EORTC 1608 (STEAM) | Ib | Recurrent GBM/Anaplastic Astrocytoma | This compound monotherapy | Progression-Free Survival at 6 months (PFS-6) was 6.7%. Low single-agent activity observed. | [6][11][12] |

| EORTC 1608 (STEAM) | Ib | Newly Diagnosed Elderly GBM | A: this compound + RadiotherapyB: this compound + Temozolomide (B1682018) (TMZ) | Maximum Tolerated Dose (MTD) established at 150 mg twice weekly for both combinations. Main toxicities: neutropenia, GI disorders, hepatotoxicity. | [11][13][14] |

| NCT02942264 | I | Recurrent High-Grade Astrocytoma | A: this compound + Dose-Dense TMZB: this compound + Metronomic TMZ | MTD of this compound established at 250 mg. PFS at 4 months was 40% (Arm A) and 25% (Arm B). The combination was found to be tolerable. | [2][15] |

| NCT05588141 | I/II | Recurrent Glioma with IDH1/2 mutations | This compound monotherapy | Ongoing; evaluating safety and efficacy in a molecularly defined subgroup. Granted FDA Fast Track Designation. | [16] |

These trials indicate that while this compound has limited efficacy as a monotherapy in recurrent GBM, its combination with temozolomide is more promising and has a manageable safety profile.

Key Experimental Protocols

Reproducible and robust methodologies are crucial for evaluating kinase inhibitors. Below are outlines of key protocols used in the preclinical and clinical assessment of this compound.

4.1 In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the IC50 of this compound against a specific kinase (e.g., CDK9).

-

Methodology:

-

Kinase reactions are typically performed in 384-well plates.

-

A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP.

-

This compound is serially diluted and added to the wells to achieve a range of final concentrations.

-

The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

The reaction is stopped, and the remaining ATP is quantified using a luminescence-based assay system (e.g., Promega's Kinase-Glo® or PKLight Assay System).[10]

-

Luminescence is inversely proportional to kinase activity. Data are plotted as percent inhibition versus log[inhibitor concentration] to calculate the IC50 value.

-

4.2 Western Blot for Target Engagement and Downstream Effects

-

Objective: To confirm this compound inhibits CDK9 activity in cells by measuring the phosphorylation of its substrate (RNAPII) and the levels of downstream proteins (MYC, MCL-1).

-

Methodology:

-

Culture MYC-driven cancer cells (e.g., glioblastoma cell line U87-MG) to ~80% confluency.

-

Treat cells with vehicle control or varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).[9]

-

Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against: phospho-RNAPII (Ser2), total RNAPII, MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to the loading control.

-

4.3 Clinical Trial Workflow Example The workflow for a Phase I dose-escalation and cohort expansion study, such as NCT02942264, is a common design for evaluating a new agent in combination with a standard-of-care therapy.

Summary and Future Directions

This compound is a potent CDK9 inhibitor that represents a rational therapeutic strategy for targeting MYC-driven malignancies. By inhibiting transcriptional elongation, it effectively depletes MYC and other key survival proteins, leading to tumor cell death. Preclinical data strongly support its mechanism of action and anti-tumor activity.

Clinical studies, particularly in CNS malignancies, have demonstrated that while this compound has modest single-agent activity, it can be safely combined with standard-of-care agents like temozolomide, with encouraging signals of efficacy.[2][15] The primary challenges include managing overlapping toxicities with combination partners and identifying the patient populations most likely to benefit.[11][13]

Future research should focus on:

-

Biomarker Development: Validating MYC expression, or a MYC transcriptional signature, as a predictive biomarker for patient selection. The role of co-occurring mutations, such as IDH1/2, also warrants further investigation.[17]

-

Novel Combination Strategies: Exploring combinations with other targeted agents or immunotherapies to overcome resistance and enhance efficacy.

-

Mechanisms of Resistance: Investigating how tumors may develop resistance to CDK9 inhibition to inform the development of next-generation inhibitors or rational combination therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 7. academic.oup.com [academic.oup.com]

- 8. adastrarx.com [adastrarx.com]

- 9. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. ascopubs.org [ascopubs.org]

- 15. onclive.com [onclive.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. targetedonc.com [targetedonc.com]

Zotiraciclib's Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotiraciclib (formerly known as TG02), a potent, orally administered, multi-kinase inhibitor, has emerged as a promising therapeutic agent for aggressive brain cancers such as glioblastoma.[1][2] A critical attribute for any central nervous system (CNS) therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Preclinical evidence strongly suggests that this compound effectively penetrates the BBB, achieving significant concentrations in brain tissue.[3] This technical guide provides an in-depth summary of the available data on this compound's BBB penetration, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data on Blood-Brain Barrier Penetration

The primary quantitative evidence for this compound's ability to cross the BBB comes from preclinical pharmacokinetic studies in mice. The key metric used to evaluate BBB penetration is the ratio of the Area Under the Curve (AUC) for drug concentration in the brain to that in the plasma.

| Animal Model | Drug | Dose | Route of Administration | Brain/Plasma AUC Ratio | Source |

| Female Nude Mice | This compound (TG02) | 75 mg/kg | Single Oral (PO) | 2.4 | [3] |

This brain-to-plasma AUC ratio of 2.4 indicates that this compound not only crosses the blood-brain barrier but also achieves higher concentrations in the brain tissue relative to the systemic circulation.[3]

Experimental Protocols

While a detailed, publicly available standalone preclinical study dedicated solely to the blood-brain barrier penetration of this compound is not readily accessible, information pieced together from clinical trial protocols and related documents allows for a comprehensive overview of the likely methodologies employed.

In Vivo Animal Studies for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue to assess its ability to cross the blood-brain barrier.

Animal Model: Female nude mice are a commonly used model for such preclinical studies.[3]

Dosing:

-

A single oral gavage of this compound at a dose of 75 mg/kg was administered.[3]

Sample Collection:

-

Blood and brain tissue samples are collected at multiple time points post-administration to characterize the full pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Sample Processing:

-

Plasma: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

-

Brain Tissue: Brains are collected, weighed, and homogenized in a suitable buffer. A protein precipitation step is typically employed to extract the drug from the brain homogenate.

Bioanalytical Method:

-

Quantification: this compound concentrations in both plasma and brain homogenate samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] This technique offers high sensitivity and specificity for accurate drug quantification.

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and the Area Under the Curve (AUC) for both plasma and brain. The brain/plasma AUC ratio is then calculated to quantify BBB penetration.

Pharmacodynamic Studies in Orthotopic Glioblastoma Models

Further evidence of this compound's BBB penetration comes from pharmacodynamic studies in mouse models of glioblastoma.

Objective: To determine if this compound reaches the tumor tissue in the brain at a concentration sufficient to exert its therapeutic effect.

Methodology:

-

An in vivo orthotopic glioblastoma mouse model was utilized.[1]

-

Following treatment with this compound, a pharmacodynamic experiment demonstrated a suppression of Cyclin-Dependent Kinase 9 (CDK9) activity within the tumor tissues.[1] This provides indirect but strong evidence of this compound crossing the BBB and reaching its intended target within the brain tumor.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves the inhibition of CDK9, a key regulator of transcription.[2] By inhibiting CDK9, this compound leads to the depletion of short-lived and oncogenic proteins such as c-MYC and MCL-1, which are crucial for the survival and proliferation of cancer cells.[2]

References

In Vitro Characterization of Zotiraciclib in Glioma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotiraciclib (formerly TG02) is a multi-kinase inhibitor with significant potential in the treatment of gliomas, a group of aggressive and difficult-to-treat brain tumors. This technical guide provides an in-depth overview of the in vitro characterization of this compound in various glioma cell lines. It details the compound's mechanism of action, its effects on cell viability, and its impact on key cellular processes such as cell cycle progression and the expression of critical survival proteins. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and data presented in a clear, comparative format to aid researchers in the ongoing investigation and development of this compound as a therapeutic agent for glioma.

Introduction

Gliomas, particularly glioblastoma (GBM), are characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and a high degree of resistance to conventional therapies.[1][2] A significant percentage of gliomas exhibit overexpression of the MYC oncogene, a key driver of tumor growth and survival.[1] this compound is an orally bioavailable, blood-brain barrier-penetrant small molecule that has emerged as a promising therapeutic candidate for these tumors.[3] It primarily functions as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb).[4][5] By inhibiting CDK9, this compound effectively downregulates the transcription of short-lived anti-apoptotic proteins and oncoproteins, most notably c-MYC and MCL-1, which are crucial for the survival of many cancer cells, including glioma.[6] This guide summarizes the key findings from in vitro studies of this compound in glioma cell lines and provides detailed methodologies for the core experiments used in its characterization.

Mechanism of Action

This compound's primary mechanism of action in glioma cells is the inhibition of CDK9.[6] CDK9 is a serine/threonine kinase that, in complex with its cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[5] This phosphorylation event is essential for the release of Pol II from promoter-proximal pausing, allowing for productive transcription elongation of many genes, including those with short-lived mRNA transcripts that encode for key survival proteins.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global suppression of transcription.[5][7] This has a particularly profound effect on the expression of proteins with high turnover rates, such as the oncoprotein c-MYC and the anti-apoptotic protein MCL-1, both of which are frequently overexpressed in glioblastoma and are critical for tumor cell survival and proliferation. The depletion of these key survival proteins ultimately leads to cell cycle arrest and apoptosis in glioma cells.[8]

Data Presentation: In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a panel of glioma cell lines, revealing potent cytotoxicity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Notably, studies have shown that this compound exhibits enhanced efficacy in glioma cells harboring isocitrate dehydrogenase (IDH) mutations.[3][9]

| Glioma Cell Line | IDH Status | IC50 (nM) | Reference |

| TS603 | Mutant | 7.06 | [9] |

| BT142 | Mutant | 9.00 | [9] |

| HT1080 | Mutant | 35.94 | [3] |

| GSC923 | Wildtype | 31.95 | [9] |

| GSC827 | Wildtype | 23.53 | [9] |

| U251 | Wildtype | 66.13 | [3] |

| DMG Cell Lines (median) | N/A | 201 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro effects of this compound on glioma cell lines.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of glioma cells, which serves as an indicator of cell viability.

Materials:

-

Glioma cell lines (e.g., U87MG, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Trypsinize and count glioma cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in glioma cells following treatment with this compound.

Materials:

-

Treated and untreated glioma cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK9, anti-phospho-RNA Pol II, anti-c-MYC, anti-MCL-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Lysate Preparation: Wash treated and untreated glioma cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples for 5 minutes at 95°C.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis

This protocol is used to determine the distribution of glioma cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

-

Treated and untreated glioma cells

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The in vitro characterization of this compound in glioma cell lines has provided a strong rationale for its clinical development. Its targeted inhibition of CDK9 leads to the depletion of key survival proteins, resulting in potent anti-proliferative and pro-apoptotic effects. The data consistently demonstrates this compound's efficacy, particularly in IDH-mutant gliomas, highlighting a potential patient population for targeted therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of this compound and to aid in the development of novel combination strategies to improve outcomes for patients with glioma. The continued investigation of this compound's in vitro and in vivo properties will be crucial in fully realizing its therapeutic potential.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ucl.ac.uk [ucl.ac.uk]

Zotiraciclib: A Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotiraciclib (formerly TG02) is a potent, orally bioavailable, multi-kinase inhibitor under investigation for the treatment of various cancers, most notably high-grade gliomas.[1][2] Its mechanism of action involves the simultaneous inhibition of several key signaling pathways critical for tumor cell proliferation, survival, and transcription.[3] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Core Target Profile: A Multi-Kinase Inhibitor

This compound is a pyrimidine-based small molecule that exerts its anti-neoplastic effects by targeting multiple kinase families.[3][4] Its primary mode of action is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][4] By inhibiting CDK9, this compound disrupts the expression of short-lived survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in cancer cells.[4][5][6]

Beyond CDK9, this compound demonstrates significant inhibitory activity against other cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK7.[7][8][9] It also targets other oncogenic kinases such as Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[7][9][10] This broad-spectrum activity allows this compound to interfere with multiple cancer-driving pathways, including cell cycle progression, apoptosis, and signal transduction.[3][11]

Kinase Selectivity Profile

The selectivity of this compound has been characterized through various in vitro kinase assays, with IC50 values determined for a range of kinases. The following table summarizes the reported IC50 values, providing a quantitative measure of its potency against key targets.

| Kinase Target | IC50 (nM) | Reference(s) |

| Primary Targets | ||

| CDK9 | 3 | [4][7] |

| Other Key Targets | ||

| CDK1 | 9 - 19 | [7][12] |

| CDK2 | 5 - 13 | [7][10] |

| CDK3 | 8 | [7] |

| CDK5 | 4 | [7] |

| CDK7 | 12 - 37 | [8][9] |

| JAK2 | 19 - 73 | [7][10] |

| FLT3 | 19 - 56 | [7][10] |

| Lck | 11 | [7] |

| TYK2 | 14 | [7] |

| Fyn | 15 | [7] |

| ERK5 | 43 | [8][11] |

Signaling Pathway Inhibition

The primary mechanism of action of this compound is the inhibition of the CDK9/RNA Polymerase II (Pol II) pathway, which is crucial for the transcription of many oncogenes. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Pol II at serine 2 (Ser2).[1][13][14] This phosphorylation event is a critical step for releasing paused Pol II from the promoter-proximal region, allowing for productive transcriptional elongation.[1][8] Inhibition of CDK9 by this compound prevents this phosphorylation, leading to a stall in transcription and subsequent downregulation of key survival proteins with short half-lives, such as MYC and MCL-1.[15][16][17]

Experimental Protocols

The determination of this compound's kinase inhibitory activity is primarily achieved through in vitro biochemical assays. The following are detailed methodologies for two common types of assays used for this purpose.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18][19]

1. Materials:

-

This compound (or other test compounds)

-

Recombinant target kinase (e.g., CDK9)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add test compound solution to the wells of a 384-well plate.

-

Add the target kinase and its specific substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

IC50 Calculation: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.[20][21]

1. Materials:

-

This compound (or other test compounds)

-

Recombinant target kinase

-

Kinase-specific peptide substrate

-

[γ-³²P]ATP and non-radiolabeled ATP

-

Kinase reaction buffer

-

Phosphocellulose filter paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter or phosphorimager

2. Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase reaction buffer, target kinase, substrate, and this compound at various concentrations.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).[20]

-

-

Stopping the Reaction and Substrate Capture:

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The positively charged substrate will bind to the negatively charged paper.

-

Immediately immerse the filter paper in wash buffer to stop the reaction and remove unbound [γ-³²P]ATP.

-

-

Washing: Wash the filter papers multiple times with the wash buffer to ensure complete removal of non-incorporated radioactivity.

-

Quantification:

-

Dry the filter papers.

-

Measure the radioactivity on each filter paper using a scintillation counter or a phosphorimager.[22]

-

-

IC50 Calculation: Determine the percentage of kinase inhibition at each this compound concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a multi-kinase inhibitor with a well-defined target profile, demonstrating high potency against CDK9 and other kinases implicated in cancer progression. Its ability to disrupt transcriptional regulation through the inhibition of the CDK9/RNA Pol II pathway provides a strong rationale for its clinical development. The kinase selectivity of this compound has been quantitatively established through robust biochemical assays, confirming its multi-targeted nature. This comprehensive understanding of its target engagement and mechanism of action is crucial for the ongoing investigation of this compound as a promising therapeutic agent for various malignancies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ascopubs.org [ascopubs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. biorxiv.org [biorxiv.org]

- 14. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. ulab360.com [ulab360.com]

- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

Zotiraciclib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotiraciclib (TG02) is an orally bioavailable, pyrimidine-based multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the depletion of critical survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in various malignancies, including high-grade gliomas.[3][4] this compound readily crosses the blood-brain barrier, making it a promising therapeutic candidate for central nervous system cancers.[2][5] This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: CDK9 Inhibition

This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb is crucial for stimulating transcription elongation by RNA polymerase II. By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived mRNAs, leading to the depletion of anti-apoptotic and oncogenic proteins like MCL-1 and c-MYC.[3][6] This targeted depletion induces cell cycle arrest and apoptosis in cancer cells.[7] Preclinical studies have demonstrated that this compound's inhibition of CDK9 also leads to decreased cellular ATP production through the suppression of glycolysis and mitochondrial dysfunction, further contributing to cell death in glioblastoma models.[1]

Early-Phase Clinical Trial Data

This compound has been evaluated in several early-phase clinical trials, primarily in patients with recurrent high-grade astrocytomas, including glioblastoma. The following tables summarize the key quantitative data from these studies.

Table 1: Summary of Key Phase I/Ib Clinical Trials for this compound

| Trial Identifier | Study Title | Patient Population | Intervention | Primary Objectives |

| NCT02942264 | This compound Plus Dose-Dense or Metronomic Temozolomide (B1682018) in Recurrent Anaplastic Astrocytoma and Glioblastoma | Adults with recurrent anaplastic astrocytoma and glioblastoma | This compound + Temozolomide (Dose-Dense or Metronomic) | Determine Maximum Tolerated Dose (MTD), safety, and preliminary efficacy (PFS4)[1][8] |

| EORTC 1608 (STEAM) (NCT03224104) | This compound for Newly Diagnosed or Recurrent Glioblastoma | Elderly patients with newly diagnosed glioblastoma or patients with recurrent glioblastoma | Group A: this compound + Radiotherapy; Group B: this compound + Temozolomide; Group C: this compound monotherapy | Determine MTD and single-agent activity (PFS6)[4][9] |